molecular formula C23H30FN3O B247687 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Katalognummer: B247687
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: AQNCWWGKOWNJJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine, also known as FMP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FMP is a piperazine derivative that exhibits a unique chemical structure, making it a promising candidate for further research.

Wirkmechanismus

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This results in the modulation of various neurotransmitters such as dopamine, norepinephrine, and serotonin, ultimately leading to the observed therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine and norepinephrine in the brain, leading to an improvement in mood and cognitive function. This compound has also been shown to reduce the levels of cortisol, a hormone associated with stress.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is its unique chemical structure, which allows for the development of novel therapeutic agents. Additionally, this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders. However, the limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the research on 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine. One potential avenue is the development of this compound-based drugs for the treatment of mental disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Overall, the unique chemical structure and potential therapeutic applications of this compound make it an exciting area of research for the scientific community.

Synthesemethoden

The synthesis of 1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(3-Fluorobenzyl)piperidin-4-amine and 4-(2-methoxyphenyl)piperazine. This reaction can be catalyzed by various reagents, such as palladium, copper, or iron. The resulting product is then purified using chromatography techniques to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

1-[1-(3-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. Studies have shown that this compound exhibits a high affinity for serotonin receptors, making it a promising candidate for the treatment of various mental disorders such as depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of cancer due to its ability to inhibit the growth of tumor cells.

Eigenschaften

Molekularformel

C23H30FN3O

Molekulargewicht

383.5 g/mol

IUPAC-Name

1-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H30FN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3

InChI-Schlüssel

AQNCWWGKOWNJJP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.